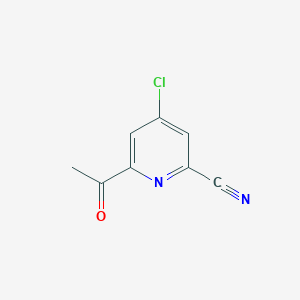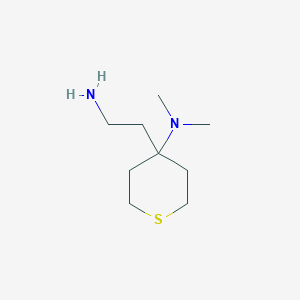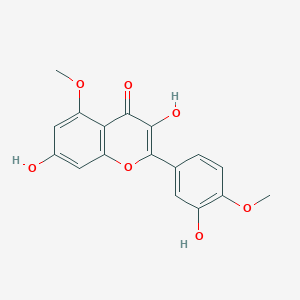
Quercetin 5,4'-dimethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,5-Di-O-methyl quercetin is a methylated derivative of quercetin, a naturally occurring flavonoid found in various fruits, vegetables, and plants. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Di-O-methyl quercetin typically involves the selective methylation of quercetin. One efficient method includes the use of dichlorodiphenylmethane in diphenyl ether to protect the hydroxy groups at specific positions, followed by selective demethylation using reagents like boron tribromide (BBr3) and boron trichloride (BCl3) .
Industrial Production Methods: Industrial production methods for 4’,5-Di-O-methyl quercetin are not extensively documented. the general approach involves large-scale synthesis using the aforementioned selective protection and methylation techniques, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4’,5-Di-O-methyl quercetin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, quercetin.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methylated positions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and strong bases are employed for substitution reactions
Major Products Formed: The major products formed from these reactions include various methylated and demethylated derivatives of quercetin, as well as oxidized products like quinones .
Scientific Research Applications
4’,5-Di-O-methyl quercetin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of methylation on the chemical properties of flavonoids.
Biology: It is investigated for its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Research focuses on its anticancer properties and its ability to modulate various signaling pathways involved in cancer progression.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties .
Mechanism of Action
4’,5-Di-O-methyl quercetin is compared with other methylated derivatives of quercetin, such as:
- 3’-O-methylquercetin (Isorhamnetin)
- 4’-O-methylquercetin (Tamarixetin)
Uniqueness: 4’,5-Di-O-methyl quercetin is unique due to its specific methylation pattern, which influences its chemical stability, bioavailability, and biological activities. This distinct structure allows it to interact differently with molecular targets compared to other methylated quercetins .
Comparison with Similar Compounds
- Isorhamnetin: Known for its anti-inflammatory and anticancer properties.
- Tamarixetin: Exhibits antioxidant and cardioprotective effects .
Properties
Molecular Formula |
C17H14O7 |
|---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-methoxychromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-11-4-3-8(5-10(11)19)17-16(21)15(20)14-12(23-2)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3 |
InChI Key |
QTUNBLFELCXAOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


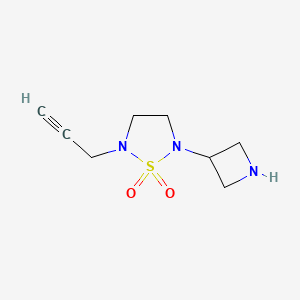
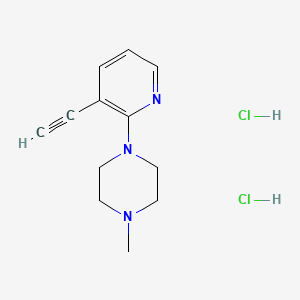
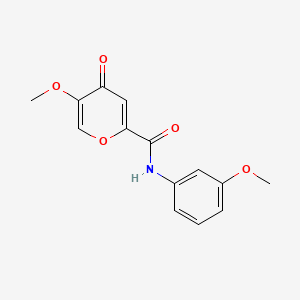
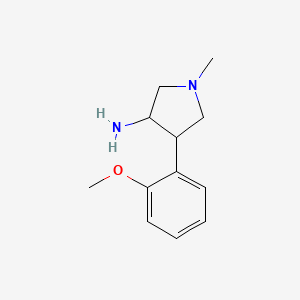
![1-(2-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14867930.png)

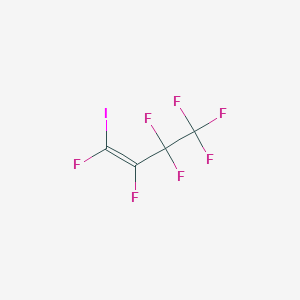
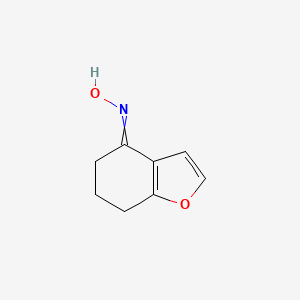

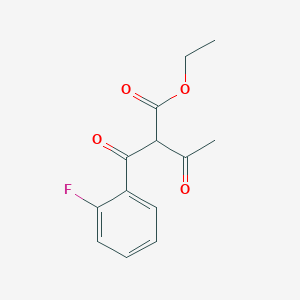
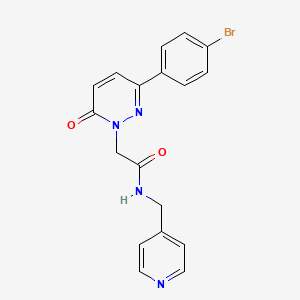
![1-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14867949.png)
